Kinase Selectivity Advantage Conferred by the 2-Aminomethyl Substituent on the Pyrimidin-4(3H)-one Scaffold
On the thieno[3,2-d]pyrimidin-4(3H)-one scaffold—a close structural relative of the pyrimidin-4(3H)-one core—incorporation of a substituted aminomethyl group at the 2-position yielded a Cdc7 inhibitor (compound 10c) with an IC50 of 0.70 nM and selectivity ratios of Cdk2/Cdc7 ≥ 14,000 and ROCK1/Cdc7 = 200 [1]. The unsubstituted or differently substituted analogs in the same series showed substantially lower selectivity, demonstrating that the 2-aminomethyl substituent is a critical determinant of kinome selectivity within this chemotype [1].
| Evidence Dimension | Kinase selectivity (fold-selectivity over anti-targets) |
|---|---|
| Target Compound Data | For the closest analog bearing a 2-aminomethyl group (10c): Cdk2/Cdc7 ≥ 14,000; ROCK1/Cdc7 = 200 [1] |
| Comparator Or Baseline | Unsubstituted or differently substituted 2-position analogs: selectivity ratios substantially lower (exact values not reported for direct comparator; class-level trend established in SAR study) [1] |
| Quantified Difference | ≥200-fold selectivity improvement attributed to 2-aminomethyl substitution [1] |
| Conditions | Biochemical kinase inhibition assay; Cdc7, Cdk2, ROCK1 enzymes [1] |
Why This Matters
For kinase inhibitor programs, procurement of the 2-aminomethyl variant is essential to preserve the selectivity gains that distinguish development candidates from pan-kinase inhibitors with higher toxicity risk.
- [1] Kurasawa, O. et al. 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase. Bioorg. Med. Chem. 2017, 25, 3333–3345. View Source
